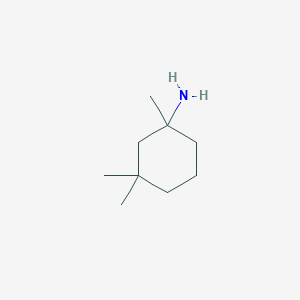

1,3,3-Trimethylcyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1,3,3-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-8(2)5-4-6-9(3,10)7-8/h4-7,10H2,1-3H3 |

InChI Key |

QTXWDXKTMLBHIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)(C)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,3 Trimethylcyclohexan 1 Amine and Analogues

Stereoselective Synthetic Pathways to Substituted Cyclohexanamines

The spatial orientation of substituents on a cyclohexane (B81311) ring profoundly influences the biological activity and material properties of the resulting compounds. Consequently, the development of stereoselective methods for the synthesis of substituted cyclohexanamines, including 1,3,3-trimethylcyclohexan-1-amine, is of paramount importance. These methods aim to control the formation of specific stereoisomers.

Asymmetric Catalysis in Cyclohexane Ring Functionalization

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. youtube.com In the context of cyclohexanamine synthesis, chiral catalysts are employed to introduce functionality, including the amine group or its precursors, onto a cyclohexane ring in a way that favors the formation of one enantiomer over the other. nih.gov These catalysts, which can be metal complexes or small organic molecules (organocatalysts), create a chiral environment that directs the approach of the reactants. youtube.com

One notable strategy involves the use of chiral iridium(I) complexes in hydrogen borrowing catalysis. nih.govnih.gov This method enables the synthesis of enantioenriched cyclohexanes from 1,5-diols. nih.govnih.gov The reaction proceeds through the oxidation of the diol to a dicarbonyl intermediate, followed by an asymmetric aldol-type cyclization and subsequent reduction, all facilitated by the chiral catalyst. nih.gov

Organocatalysis also offers a metal-free approach to asymmetric cyclohexane functionalization. For instance, bifunctional organocatalysts, such as those derived from proline or cinchona alkaloids, can catalyze cascade reactions to construct highly substituted cyclohexane rings with excellent stereocontrol. thieme-connect.de These reactions often involve a series of Michael additions and aldol (B89426) or Henry reactions, where the catalyst dictates the stereochemical outcome at each step. thieme-connect.de

Table 1: Examples of Asymmetric Catalysis in Cyclohexane Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| [Ir(cod)(acac)] / (R)-DTBM-SEGPHOS | 1,5-Diols | Substituted Cyclohexanes | Up to 99% | nih.govnih.gov |

| Chiral Guanidine | α-Keto esters and Nitroalkenes | Polysubstituted Cyclohexanes | Up to 99% | thieme-connect.de |

| Proline Derivatives | α,β-Unsaturated Aldehydes | Chiral 1,3-Cyclohexadienals | High | mdpi.com |

Diastereoselective Control in Amine Introduction

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. When introducing an amine group to a pre-existing chiral or substituted cyclohexane ring, controlling the diastereoselectivity is crucial for obtaining the desired isomer.

One common approach is the diastereoselective reduction of a chiral imine or enamine derived from a substituted cyclohexanone. The stereochemical outcome of the reduction is often influenced by the steric hindrance of the substituents already present on the ring, which directs the approach of the reducing agent.

Another powerful method is the Mitsunobu reaction, which can be used to introduce an amine functionality with inversion of stereochemistry at a specific carbon center. rsc.org For example, a chiral cyclohexanol (B46403) can be converted to a phthalimide-protected amine, which can then be deprotected to yield the corresponding aminocyclohexane. The stereochemistry of the starting alcohol dictates the stereochemistry of the resulting amine. rsc.org

Furthermore, cascade reactions, such as the inter-intramolecular double Michael strategy, can be employed for the diastereoselective synthesis of highly functionalized cyclohexanones, which are precursors to cyclohexanamines. beilstein-journals.orgnih.gov These reactions often proceed with high diastereoselectivity, governed by the thermodynamic stability of the transition states. beilstein-journals.org

Reductive Amination Strategies for Ketone or Alcohol Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines, including this compound, from carbonyl compounds or alcohols. masterorganicchemistry.comlibretexts.org This process involves the conversion of a ketone or aldehyde to an amine in the presence of a nitrogen source and a reducing agent.

Direct Amination Techniques

Direct reductive amination, also known as one-pot reductive amination, involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. nih.gov For the synthesis of this compound, the precursor ketone, 3,3,5-trimethylcyclohexanone (B147574), can be reacted with ammonia (B1221849) or an ammonia equivalent in the presence of a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option. nih.gov This reagent is effective for a wide range of ketones and amines and is compatible with many functional groups. nih.gov Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN), have also been used, although concerns about the toxicity of cyanide byproducts exist. masterorganicchemistry.com More recently, methods utilizing triethylsilane (TESH) with a catalytic amount of bismuth(III) chloride (BiCl₃) have been developed as a greener alternative. researchgate.net

Table 2: Reagents for Direct Reductive Amination

| Reducing Agent | Amine Source | Solvent | Key Features | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary and Secondary Amines | 1,2-Dichloroethane (DCE), THF | Mild, selective, broad substrate scope | nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Primary and Secondary Amines | Methanol | Selectively reduces iminiums over ketones | masterorganicchemistry.com |

| Triethylsilane (TESH) / Bismuth(III) Chloride (BiCl₃) | Less Basic Amines | - | Low cost, non-toxic, mild Lewis acid catalysis | researchgate.net |

| α-Picoline-borane | Primary and Secondary Amines | Methanol, Water, Neat | Effective in various solvents, including water | organic-chemistry.org |

Catalytic Hydrogenation of Nitrile or Imine Intermediates

An alternative to direct reductive amination is a two-step process involving the formation of an intermediate nitrile or imine, followed by catalytic hydrogenation. For the synthesis of this compound, the precursor 3,3,5-trimethylcyclohexanone can be converted to 3-cyano-3,5,5-trimethylcyclohexanone. This nitrile intermediate is then subjected to catalytic hydrogenation to yield the desired amine.

The hydrogenation of the nitrile or the corresponding imine (formed in situ by reaction with ammonia) is typically carried out using a heterogeneous catalyst, such as Raney nickel or a supported palladium catalyst, under a hydrogen atmosphere. researchgate.netresearchgate.net The reaction conditions, including temperature, pressure, and choice of catalyst, can influence the yield and selectivity of the reaction. researchgate.net For instance, the hydrogenation of isophorone (B1672270) (a precursor to 3,3,5-trimethylcyclohexanone) over a NiC composite catalyst has been studied to optimize the formation of the saturated ketone. researchgate.net

Novel Approaches to Cyclohexane Ring Construction with Amine Functionality

Beyond the functionalization of a pre-existing cyclohexane ring, several novel strategies focus on constructing the six-membered ring with the amine functionality or a precursor already incorporated. These methods offer alternative and often highly efficient routes to substituted cyclohexanamines.

One prominent strategy is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. youtube.comyoutube.com By using a diene and a dienophile that contains a nitrogen-based functional group, a substituted aminocyclohexene can be synthesized in a single step. youtube.com The stereochemistry of the product is well-defined by the concerted nature of the reaction. Subsequent modification of the double bond can then lead to saturated cyclohexanamine derivatives.

Ring-closing metathesis (RCM) has also emerged as a versatile method for the synthesis of cyclic compounds, including those containing nitrogen. wikipedia.orgorganic-chemistry.org In this approach, a diene substrate containing an amine or a protected amine is treated with a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cyclic alkene. nih.govrsc.org The position of the double bond in the resulting cyclohexene (B86901) can be controlled by the design of the starting diene. Subsequent hydrogenation of the double bond affords the saturated aminocyclohexane. This method is particularly useful for the synthesis of a wide range of substituted cyclic amines with varying ring sizes. wikipedia.org

Derivatization Strategies for Primary Amine Functionality

The primary amine group of this compound serves as a versatile functional handle for a variety of chemical transformations. These derivatization strategies are pivotal for modifying the compound's physicochemical properties, enabling its use in diverse applications, and facilitating its analysis. Key derivatization reactions include acylation for amide formation, silylation for enhanced volatility in analytical techniques, alkylation to produce secondary and tertiary amines, and the formation of quaternary ammonium (B1175870) salts.

Acylation Reactions for Amide Formation

The reaction of this compound with acylating agents provides a direct route to the corresponding N-substituted amides. This transformation is fundamental in organic synthesis and is widely employed to introduce a variety of acyl groups, thereby modulating the biological and physical characteristics of the parent amine. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids, each with its own set of reaction conditions and advantages. masterorganicchemistry.comhud.ac.uk

The use of acyl chlorides, for instance, typically proceeds under mild conditions in the presence of a base to neutralize the hydrogen chloride byproduct. hud.ac.uk Alternatively, direct condensation with carboxylic acids can be achieved, often requiring higher temperatures or the use of coupling agents to facilitate the dehydration process. youtube.com The resulting amides, such as N-(1,3,3-trimethylcyclohexyl)acetamide, are valuable intermediates in the synthesis of more complex molecules. nih.govekb.eg

Table 1: Acylation of this compound

| Acylating Agent | Reagent/Catalyst | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temperature | N-(1,3,3-trimethylcyclohexyl)acetamide |

| Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | Room temperature | N-(1,3,3-trimethylcyclohexyl)acetamide |

| Acetic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane | Room temperature | N-(1,3,3-trimethylcyclohexyl)acetamide |

| Benzoic Acid | Thionyl Chloride (for acid chloride formation) then amine | Dichloromethane | 0 °C to room temperature | N-(1,3,3-trimethylcyclohexyl)benzamide |

Silylation Methods for Volatility Enhancement in Analysis

In the field of analytical chemistry, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), the volatility of an analyte is a critical parameter. Primary amines like this compound can exhibit poor chromatographic performance due to their polarity and tendency to form hydrogen bonds. Silylation is a chemical modification technique used to replace active hydrogen atoms in the amine group with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. colostate.eduresearchgate.net This derivatization blocks hydrogen bonding, reduces polarity, and increases the volatility and thermal stability of the compound, leading to improved peak shape and resolution in GC analysis. researchgate.net

A variety of silylating agents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. These reagents react efficiently with primary amines under relatively mild conditions to yield the corresponding N-silylated derivatives. researchgate.net

Table 2: Silylation of this compound for GC Analysis

| Silylating Agent | Catalyst/Solvent | Reaction Conditions | Derivative | Purpose |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Acetonitrile | 60-80 °C for 15-30 min | N,N-bis(trimethylsilyl)-1,3,3-trimethylcyclohexan-1-amine | Increased volatility and thermal stability for GC/MS |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Pyridine | 60-80 °C for 15-30 min | N-(trimethylsilyl)-1,3,3-trimethylcyclohexan-1-amine | Enhanced volatility and improved chromatographic peak shape |

| Trimethylchlorosilane (TMCS) / Hexamethyldisilazane (HMDS) | Pyridine | Room temperature to 60 °C | N-(trimethylsilyl)-1,3,3-trimethylcyclohexan-1-amine | Derivatization for GC analysis |

Alkylation Reactions for Secondary and Tertiary Amine Synthesis

The synthesis of secondary and tertiary amines from this compound can be achieved through N-alkylation reactions. However, controlling the degree of alkylation presents a significant challenge, as the primary amine can react with an alkylating agent to form a secondary amine, which can then further react to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgwikipedia.org

To achieve selective mono- or di-alkylation, specific synthetic strategies are employed. Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial for the success of this reaction. libretexts.org Another approach involves the direct alkylation with alkyl halides, where the reaction conditions, such as the stoichiometry of the reactants and the choice of base, are carefully controlled to favor the desired product. researchgate.netorganic-chemistry.orgrsc.org

Table 3: Synthesis of Secondary and Tertiary Amines from this compound

| Alkylating Agent | Reagent/Catalyst | Solvent | Product Type |

|---|---|---|---|

| Methyl Iodide (1 equivalent) | Potassium Carbonate | Acetonitrile | Secondary Amine (N-methyl-1,3,3-trimethylcyclohexan-1-amine) |

| Formaldehyde | Sodium Borohydride | Methanol | Tertiary Amine (N,N-dimethyl-1,3,3-trimethylcyclohexan-1-amine) |

| Benzyl Bromide (excess) | Hünig's base (DIPEA) | Acetonitrile | Tertiary Amine (N,N-dibenzyl-1,3,3-trimethylcyclohexan-1-amine) |

| Acetone (reductive amination) | Sodium triacetoxyborohydride | Dichloromethane | Secondary Amine (N-isopropyl-1,3,3-trimethylcyclohexan-1-amine) |

Formation of Quaternary Ammonium Salts

Quaternary ammonium salts are permanently charged molecules with a central nitrogen atom bonded to four organic groups. wikipedia.org The formation of these salts from this compound typically proceeds via the exhaustive alkylation of the primary amine or, more commonly, through the quaternization of a tertiary amine precursor. The latter is often referred to as the Menshutkin reaction, which involves the treatment of a tertiary amine with an alkyl halide. wikipedia.orgresearchgate.net

Starting from this compound, a two-step process is generally required: first, the synthesis of the tertiary amine as described in the previous section, followed by the reaction with an appropriate alkylating agent to form the quaternary ammonium salt. quora.com These salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. wikipedia.orggoogle.comgoogle.comgoogle.com The nature of the counter-ion in the salt can be varied, which can influence its properties and applications. researchgate.net

Table 4: Formation of Quaternary Ammonium Salts

| Tertiary Amine Precursor | Alkylating Agent | Solvent | Reaction Conditions | Quaternary Ammonium Salt |

|---|---|---|---|---|

| N,N-dimethyl-1,3,3-trimethylcyclohexan-1-amine | Methyl Iodide | Acetonitrile or DMF | Room temperature or gentle heating | Trimethyl(1,3,3-trimethylcyclohexyl)ammonium Iodide |

| N,N-diethyl-1,3,3-trimethylcyclohexan-1-amine | Ethyl Bromide | Acetone | Reflux | Diethyl(ethyl)(1,3,3-trimethylcyclohexyl)ammonium Bromide |

| N,N-dimethyl-1,3,3-trimethylcyclohexan-1-amine | Benzyl Chloride | Toluene | Reflux | Benzyl(dimethyl)(1,3,3-trimethylcyclohexyl)ammonium Chloride |

Spectroscopic and Advanced Analytical Characterization of 1,3,3 Trimethylcyclohexan 1 Amine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1,3,3-Trimethylcyclohexan-1-amine by mapping its unique proton and carbon environments. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be accurately predicted based on established principles and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating amine group and the alkyl substituents on the cyclohexane (B81311) ring. The protons on the carbon bearing the amine group (C1) would be deshielded, while the various methyl and methylene (B1212753) protons would appear in the upfield region.

Key expected signals include:

A broad singlet for the two protons of the primary amine (-NH₂) group.

A singlet for the three protons of the methyl group at the C1 position.

Two distinct singlets for the six protons of the two methyl groups at the C3 position (gem-dimethyl group), which are diastereotopic.

A series of multiplets for the methylene protons of the cyclohexane ring at positions C2, C4, C5, and C6.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

| C1-CH₃ | 1.0 - 1.2 | Singlet | 3H |

| C3-CH₃ (axial) | ~0.9 | Singlet | 3H |

| C3-CH₃ (equatorial) | ~1.0 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering a clear picture of the carbon skeleton. For this compound, nine distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. The carbon atom attached to the nitrogen (C1) is expected to be significantly deshielded and appear further downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-NH₂) | 50 - 60 |

| C3 (C-(CH₃)₂) | 30 - 40 |

| C1-CH₃ | 25 - 35 |

| C3-CH₃ (gem-dimethyl) | 25 - 35 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be crucial for tracing the connectivity of the methylene protons within the cyclohexane ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation products.

For this compound (C₉H₁₉N), the nominal molecular weight is 141 g/mol . As an amine, it contains an odd number of nitrogen atoms, and according to the nitrogen rule, its molecular ion peak (M⁺) in the mass spectrum is expected to have an odd m/z value, in this case, 141.

The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, alpha-cleavage can occur at the C1-C2 or C1-C6 bonds, leading to the loss of a radical and the formation of characteristic fragment ions.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 141 | [M]⁺ | Molecular Ion |

| 126 | [M-CH₃]⁺ | Loss of a methyl radical from C1 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For a compound with the molecular formula C₉H₁₉N, the calculated monoisotopic (exact) mass is 141.15175 Da. An HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence to confirm the molecular formula and distinguish it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the structure of ions observed in a mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 141) is selected, isolated, and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed.

This technique would be invaluable for confirming the proposed fragmentation pathways. For example, selecting the molecular ion [C₉H₁₉N]⁺ at m/z 141 and subjecting it to CID would be expected to produce the key fragment ions at m/z 126 and m/z 58. Observing these specific transitions (141 → 126, 141 → 58) would provide unequivocal evidence for the structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these methods provide characteristic spectral fingerprints that confirm its primary amine and alkane functionalities.

As a primary aliphatic amine, this compound exhibits characteristic N-H stretching vibrations in the infrared spectrum. orgchemboulder.com Typically, primary amines (RNH2) show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. orgchemboulder.com The N-H bending vibration for primary amines is also a key identifier, appearing in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, the C-N stretching vibration for aliphatic amines is expected to produce weak to medium bands between 1250 and 1020 cm⁻¹. orgchemboulder.comdocbrown.info The presence of methyl and methylene groups in the cyclohexane ring gives rise to C-H stretching vibrations, which are typically observed in the 3000-2800 cm⁻¹ region. docbrown.info

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The vibrational modes of the cyclohexane ring and the methyl groups would be particularly active in the Raman spectrum. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, aiding in the detailed assignment of the experimental IR and Raman bands. nih.govnih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 orgchemboulder.com |

| Primary Amine (N-H) | Bend | 1650-1580 orgchemboulder.com |

| Primary & Secondary Amine (N-H) | Wag | 910-665 orgchemboulder.com |

| Aliphatic Amine (C-N) | Stretch | 1250-1020 orgchemboulder.comdocbrown.info |

| Alkane (C-H) | Stretch | 3000-2800 docbrown.info |

X-ray Crystallography for Solid-State Structural Determination

At present, detailed X-ray crystallography data for this compound is not publicly available in the searched resources. This technique would be invaluable for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis would reveal the crystal system, space group, and unit cell dimensions, as well as definitive bond lengths and angles. Furthermore, it would elucidate the conformational preferences of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the amine and trimethyl substituents. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

Advanced Chromatographic Methods for Purity, Isomer, and Derivatized Compound Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of this compound and analyzing its isomers and derivatives.

Gas chromatography is a primary method for analyzing volatile compounds like amines. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on standard columns. labrulez.com To overcome these issues, specialized columns, such as the Agilent CP-Volamine, are employed to achieve optimal peak shape and resolution. nih.gov The use of deactivated inlet liners can further enhance sensitivity. nih.gov

For the analysis of this compound, a Flame Ionization Detector (FID) is a common choice due to its sensitivity to organic compounds. nih.gov In cases where enhanced selectivity is required, a Nitrogen-Phosphorus Detector (NPD) can be utilized, as it provides a more specific response to nitrogen-containing compounds. The separation of enantiomers of related amino compounds has been achieved using chiral GC columns, such as those with derivatized cyclodextrin (B1172386) stationary phases. sigmaaldrich.comgcms.cz This approach could be adapted for the chiral separation of this compound isomers if required. Derivatization of the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can improve its volatility and chromatographic behavior. labrulez.comnih.gov

Table 2: Gas Chromatography Methods for Amine Analysis

| Analytical Target | Column Type | Detector | Key Considerations |

| General Purity | Packed columns (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) or capillary columns (e.g., Rtx-Volatile Amine) labrulez.comccsknowledge.com | FID, TCD nih.govccsknowledge.com | Use of basic-deactivated columns to prevent peak tailing. labrulez.com |

| Enantiomeric Purity | Chiral capillary columns (e.g., Astec® CHIRALDEX™ B-TA) sigmaaldrich.com | FID sigmaaldrich.com | Derivatization (e.g., with N-trifluoroacetyl) may be necessary. sigmaaldrich.com |

| Trace Analysis | Specialized amine columns (e.g., Agilent CP-Volamine) nih.gov | FID, NPD | Deactivated inlet liners can improve sensitivity. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. helsinki.finih.gov Since aliphatic amines like this compound lack a strong chromophore, they are not readily detected by UV-Vis detectors. sigmaaldrich.com Therefore, pre-column or post-column derivatization is typically employed to attach a chromophoric or fluorophoric tag to the amine, enhancing its detectability. nih.govthermofisher.com

Common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, and benzoyl chloride. helsinki.finih.govthermofisher.com The resulting derivatives can be separated on reversed-phase columns (e.g., C8 or C18) and detected with high sensitivity using UV-Vis or fluorescence detectors. nih.govsqu.edu.om The choice of derivatizing reagent and detection method depends on the specific analytical requirements, such as sensitivity and selectivity. nih.gov For instance, FMOC-Cl derivatization followed by fluorescence detection is a common and sensitive method for quantifying amines. researchgate.net

Table 3: High-Performance Liquid Chromatography Methods for Derivatized Amine Analysis

| Derivatizing Reagent | Column Type | Detector | Key Features |

| o-Phthalaldehyde (OPA) | Reversed-phase (C18) thermofisher.com | Fluorescence thermofisher.com | Rapid reaction, but derivatives can have stability issues. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Reversed-phase (C18) thermofisher.comresearchgate.net | UV, Fluorescence thermofisher.comresearchgate.net | Forms stable derivatives, suitable for primary and secondary amines. thermofisher.com |

| Dansyl Chloride | Reversed-phase (C18) nih.gov | UV, Fluorescence | Stable derivatives, but can react with other functional groups. nih.gov |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Reversed-phase (C18) sigmaaldrich.com | Fluorescence sigmaaldrich.com | Good selectivity in aqueous solution and stable derivatives. sigmaaldrich.com |

| 2-(9-Carbazole) ethyl chloroformate (CEOC) | Reversed-phase (C18) epa.gov | Fluorescence epa.gov | Forms stable derivatives with high tolerance to sample matrix. epa.gov |

Computational Chemistry and Theoretical Investigations of 1,3,3 Trimethylcyclohexan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

For a molecule like 1,3,3-trimethylcyclohexan-1-amine, QM calculations would elucidate the influence of the three methyl groups and the amine group on the electron distribution of the cyclohexane (B81311) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that helps in understanding the molecule's chemical reactivity and stability.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a class of QM methods that has become a vital tool for studying chemical reactivity and reaction mechanisms due to its balance of accuracy and computational cost. rsc.org DFT is used to calculate various reactivity descriptors that predict how and where a molecule might react.

For this compound, DFT studies would be instrumental in understanding its basicity, nucleophilicity, and potential reaction pathways. The theory can be used to model the molecule's interaction with electrophiles, predict sites of protonation, and investigate the transition states of reactions in which it participates. For example, DFT calculations on the aminolysis of propylene (B89431) carbonate with various amines, including cyclohexylamine (B46788), have shown that the reaction pathway and activation energy are highly dependent on the amine's structure (aliphatic vs. aromatic) and steric hindrance. rsc.org The study revealed that the nucleophilic attack by cyclohexylamine is the rate-determining step and that the activation barrier is significantly influenced by catalysts. rsc.org

Studies on cyclohexylamine have also used DFT to analyze its role as a corrosion inhibitor, calculating parameters such as the energies of the HOMO and LUMO, hardness, and proton affinity to understand its interaction with metal surfaces. researchgate.net Similar investigations for this compound could predict its effectiveness in related applications.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations for Amines This table demonstrates the type of data that DFT calculations can provide for amines, using cyclohexylamine as an example.

| Descriptor | Definition | Illustrative Value (Cyclohexylamine) | Significance |

| pKa | Acid dissociation constant | 10.64 | Measures basicity. pku.edu.cnpku.edu.cn |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | - | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | - | Indicates electron-accepting ability. |

| Proton Affinity (PA) | Negative of the enthalpy change for protonation | - | Quantifies intrinsic basicity in the gas phase. researchgate.net |

| Interaction Energy | Energy change upon complex formation | - | Measures the strength of intermolecular interactions. niscpr.res.in |

Note: Specific energy values for HOMO and LUMO are calculation-dependent and are not provided here as universally agreed-upon figures.

Conformational Analysis using Computational Methods

The cyclohexane ring is known for its distinct chair and boat conformations. For substituted cyclohexanes like this compound, conformational analysis is crucial for understanding its three-dimensional structure and the resulting steric interactions. Computational methods, particularly molecular mechanics and DFT, are used to calculate the potential energy surface and determine the relative stability of different conformers. researchgate.netcore.ac.uk

For this compound, the primary analysis would involve the two chair conformations. The key factors determining stability are the axial versus equatorial positions of the substituents. The bulky trimethylcyclohexyl group introduces significant steric considerations. A major source of strain in cyclohexanes is the 1,3-diaxial interaction, where an axial substituent sterically hinders the other axial hydrogens or groups on the same side of the ring.

A computational analysis of the closely related 1,1,3-trimethylcyclohexane reveals that the conformation where the C3-methyl group is in an equatorial position is significantly more stable than the one where it is axial, due to the minimization of 1,3-diaxial strain. pku.edu.cn For this compound, a similar analysis would be performed, considering the additional conformational possibilities introduced by the amine group at C1. The lowest energy conformation would be predicted by calculating the steric strain energies for all possible chair forms.

Table 2: Example of Conformational Energy Analysis for Substituted Cyclohexanes This table illustrates how computational methods quantify the energy differences between axial and equatorial conformers.

| Compound | Conformer Transition | ΔG (kcal/mol) - Experimental | ΔG (kcal/mol) - Calculated (Example) | Favored Position |

| Methylcyclohexane | axial ⇌ equatorial | 1.7 | 1.8 | Equatorial |

| Cyclohexanol (B46403) | axial ⇌ equatorial | 0.52 | 0.72 | Equatorial nih.gov |

| Cyclohexylamine | axial ⇌ equatorial | 1.49 | 1.22 | Equatorial nih.gov |

Note: Calculated values can vary based on the level of theory and basis set used. The values shown are for illustrative purposes.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of dynamic processes, including intermolecular interactions, the behavior of molecules in solution, and adsorption onto surfaces.

For this compound, MD simulations could be employed to understand its behavior in different environments. For example, simulations could model its interaction with solvent molecules, its aggregation behavior, or its adsorption onto a material surface, which is relevant for applications like corrosion inhibition. researchgate.net MD simulations on cyclohexylamine have been used to study its properties as a corrosion inhibitor by modeling its binding energy and orientation on a mild steel surface. researchgate.net

Another study used MD simulations to investigate the stability of a protein-ligand complex involving a cyclohexylamine derivative, confirming the stability of the binding pocket. nih.govnih.gov While no specific MD studies on the adsorption of this compound were found, this methodology represents a powerful approach to predict its interfacial behavior if such research were to be conducted.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), which can aid in structure elucidation and verification. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict chemical shifts with a high degree of accuracy.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve first optimizing the molecule's geometry and then performing GIAO calculations. The accuracy of these predictions depends on the chosen functional and basis set. sapub.org These theoretical calculations can be compared with experimental spectra to confirm assignments, especially for complex molecules with overlapping signals.

While specific calculations for this compound are not published, the general approach has been successfully applied to a wide range of amines and cyclic compounds. sapub.org Studies have shown that for amines, parameters such as the dihedral angle dependence of substituent effects are critical for achieving accurate predictions of proton chemical shifts. sapub.org

Mechanistic Studies of Reactions Involving 1,3,3 Trimethylcyclohexan 1 Amine

Nucleophilic Reactivity of the Primary Amine Group

The primary amine group (-NH₂) of 1,3,3-trimethylcyclohexan-1-amine is characterized by a lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. Nucleophilicity refers to the ability of an atom to donate its electron pair to an electrophile, forming a new chemical bond. In general, amines are effective nucleophiles that react with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and acid chlorides. msu.edu

The nucleophilic character of this compound is enhanced by the electron-donating inductive effect of the alkyl (trimethylcyclohexyl) group attached to the nitrogen. Alkyl groups push electron density towards the nitrogen atom, making its lone pair more available and thus more reactive towards electrophiles compared to ammonia (B1221849) (NH₃). chemguide.co.uk The general trend for amine nucleophilicity increases from ammonia to primary amines and then to secondary amines, largely due to this electronic effect. masterorganicchemistry.com

However, the expression of this nucleophilicity is heavily dependent on the reaction environment and the nature of the electrophile. For instance, in S_N2 reactions with alkyl halides, the amine attacks the electrophilic carbon atom, displacing the halide leaving group. msu.edu The effectiveness of this compound in such reactions is a balance between its electronic activation and the steric hindrance imposed by its bulky substituent, a factor discussed in the following section.

| Amine | Structural Class | Key Feature Influencing Nucleophilicity | Relative Reactivity Trend |

|---|---|---|---|

| Ammonia (NH₃) | - | Baseline, minimal steric hindrance. | Base |

| Ethylamine (CH₃CH₂NH₂) | Primary | Electron-donating ethyl group increases electron density on N. | Higher than Ammonia |

| Diethylamine ((CH₃CH₂)₂NH) | Secondary | Two electron-donating groups further increase electron density. | Higher than Ethylamine |

| This compound | Primary | Bulky alkyl group is electron-donating but introduces significant steric hindrance. | Reduced relative to less hindered primary amines. |

| tert-Butylamine ((CH₃)₃CNH₂) | Primary | Highly branched alkyl group creates major steric hindrance. | Significantly lower than less hindered primary amines. masterorganicchemistry.com |

Steric and Electronic Influences of Cyclohexane (B81311) Ring and Methyl Substituents on Reactivity

The reactivity of the amine group in this compound is profoundly influenced by the steric and electronic properties of its alicyclic frame.

Electronic Influences: The trimethylcyclohexyl group is a saturated alkyl substituent. As such, it acts as an electron-donating group through induction. This effect increases the electron density on the nitrogen atom's lone pair, thereby increasing its basicity and intrinsic nucleophilicity. In the absence of other factors, this would make it a stronger nucleophile than ammonia. chemguide.co.uk

Steric Influences: The most significant factor governing the reactivity of this amine is steric hindrance. The bulky 1,3,3-trimethylcyclohexyl group physically obstructs the path of an incoming electrophile to the nitrogen's lone pair. masterorganicchemistry.com This steric congestion arises from:

The Cyclohexane Ring: The chair conformation of the cyclohexane ring itself presents a significant spatial barrier.

The C1-Methyl Group: The methyl group attached to the same carbon as the amine group (C1) provides substantial steric shielding.

This high degree of steric hindrance can dramatically decrease the rate of reactions, particularly those with crowded transition states, such as S_N2 reactions. While electronically the amine is activated, sterically it is deactivated. This trade-off often results in lower reactivity compared to less substituted primary amines like ethylamine. In some cases, extreme steric hindrance can cause a shift in reaction pathways, favoring elimination (E2) reactions over substitution (S_N2) when reacting with alkyl halides, as the amine may act as a base to abstract a proton rather than as a nucleophile. researchgate.net

Investigation of Reaction Kinetics and Rate-Determining Steps

Kinetic studies are essential for quantifying the effects of steric and electronic factors on reaction rates. For reactions involving this compound, the rate law often provides insight into the mechanism's rate-determining step.

In a typical bimolecular nucleophilic substitution (S_N2) reaction, the rate is dependent on the concentration of both the amine (nucleophile) and the electrophile: Rate = k[Amine][Electrophile]

The rate constant, k, for this compound is expected to be significantly smaller than that for less hindered amines due to the high activation energy required to overcome steric repulsion in the transition state. The nucleophilic attack of the amine on the electrophile is almost certainly the rate-determining step in such reactions. youtube.com This is because it involves the collision of the two most sterically demanding species and the formation of a highly congested transition state.

| Nucleophile | Steric Profile | Expected Relative Rate Constant (k_rel) | Anticipated Rate-Determining Step |

|---|---|---|---|

| Ammonia | Low | 1 | Nucleophilic attack |

| Ethylamine | Low | ~50 | Nucleophilic attack |

| This compound | High | < 1 | Nucleophilic attack |

| Triethylamine | Moderate (Tertiary) | ~20 (but sterically sensitive) | Nucleophilic attack |

The data in Table 2 is illustrative, demonstrating the expected severe impact of the steric bulk of the 1,3,3-trimethylcyclohexyl group on the reaction rate constant. Kinetic experiments would involve monitoring the disappearance of reactants or the appearance of products over time under controlled concentrations and temperature to determine the precise rate law and activation parameters.

Elucidation of Reaction Pathways and Transition States

The steric bulk of this compound plays a critical role in defining the geometry and energy of reaction transition states, thereby influencing the preferred reaction pathway.

For an S_N2 reaction , the pathway involves a backside attack by the amine's lone pair on the electrophilic center. This leads to a trigonal bipyramidal transition state where the nitrogen, the electrophilic carbon, and the leaving group are collinear. For this compound, this transition state would be highly strained due to steric clash between the bulky trimethylcyclohexyl group and the substituents on the electrophilic carbon. researchgate.net This high-energy transition state results in a large activation barrier and a slow reaction rate.

An alternative pathway, especially with secondary or tertiary alkyl halide electrophiles, is E2 elimination . Here, the amine functions as a Brønsted-Lowry base, abstracting a proton from a carbon adjacent to the leaving group. The transition state for elimination is often less sterically demanding than for substitution, and this pathway can become dominant for highly hindered nucleophiles or bases.

Computational chemistry is a powerful tool for elucidating these pathways. Quantum mechanical calculations can be used to model the structures and energies of reactants, products, and, most importantly, the transition states for competing pathways. Such calculations can predict activation energies (ΔG‡) and help determine whether substitution or elimination is the more likely outcome. scielo.org.mx

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a sophisticated tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of transition states. dntb.gov.ua This technique involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium ²H) and measuring the effect on the reaction rate.

In studies involving this compound, several types of KIEs could be employed:

Primary KIE: If the N-H bonds of the amine are involved in bond-breaking or bond-forming in the rate-determining step (e.g., as a base in an E2 reaction where proton abstraction is rate-limiting), replacing the amine protons with deuterium (-ND₂) would result in a significant primary KIE (kH/kD > 2).

Secondary KIE: If the N-H bonds are not directly broken in the rate-determining step, a smaller secondary KIE (kH/kD ≈ 1.0-1.2) might still be observed. This can provide information about changes in the hybridization or bonding environment of the nitrogen atom in the transition state. researchgate.net For example, in an S_N2 reaction, the formation of the N-C bond in the transition state alters the environment around the nitrogen, which could be probed by deuteration.

Solvent Isotope Effect: Running the reaction in a deuterated solvent (e.g., D₂O instead of H₂O) can reveal the role of the solvent in the mechanism, such as its involvement in proton transfer steps.

| Reaction Type | Isotopic Substitution | Rate-Determining Step | Expected KIE (k_H/k_D) | Mechanistic Insight |

|---|---|---|---|---|

| S_N2 Reaction | -NH₂ → -ND₂ | Nucleophilic attack | Inverse or small normal (0.9-1.1) | N-H bond is not broken; change in vibrational frequencies at N. |

| E2 Reaction | -NH₂ → -ND₂ | Proton abstraction by amine | Primary KIE (>2) | Confirms N-H bond cleavage in the transition state. |

| E2 Reaction | β-H → β-D on electrophile | Proton abstraction by amine | Primary KIE (>2) | Confirms C-H bond cleavage in the transition state. |

By carefully designing and interpreting KIE experiments, researchers can gain detailed insights into the transition state structures and rate-limiting steps of reactions involving the sterically encumbered this compound. semanticscholar.org

Applications of 1,3,3 Trimethylcyclohexan 1 Amine As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the strategic use of smaller, well-defined building blocks. nih.gov 1,3,3-Trimethylcyclohexan-1-amine, with its cyclohexane (B81311) core and reactive amine group, can be elaborated into a variety of more complex structures. For instance, it can serve as a scaffold upon which additional functional groups and ring systems are built. This approach is particularly useful in the synthesis of natural products and their analogues, where the cyclohexane moiety can form a key part of the final molecular framework. The amine group provides a convenient handle for a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for the stepwise construction of intricate molecular targets.

Development of Chiral Auxiliaries and Ligands Based on its Core Structure

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of many organic molecules, particularly pharmaceuticals, necessitates the use of methods that can selectively produce one enantiomer over another. sigmaaldrich.com While common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes, the development of new and more effective auxiliaries is an ongoing area of research. researchgate.net

The structure of this compound, although achiral itself, can be modified to create chiral derivatives that can function as effective chiral auxiliaries. For example, resolution of a racemic mixture of a derivatized this compound or asymmetric synthesis starting from a related chiral precursor could yield enantiomerically pure amines. These chiral amines can then be attached to a prochiral substrate, directing subsequent reactions to occur on a specific face of the molecule, thereby inducing asymmetry. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled. The bulky trimethylcyclohexyl group can provide significant steric hindrance, which is a key factor in achieving high levels of stereocontrol in asymmetric reactions such as alkylations and aldol (B89426) additions.

Functionalization of Polymeric Materials with Amine Moieties

The introduction of functional groups onto polymer backbones is a critical strategy for modifying their physical and chemical properties. Amine-functionalized polymers, in particular, are of significant interest due to the versatile reactivity of the amine group. epo.org These materials find applications in areas such as coatings, adhesives, and as supports for catalysts or for solid-phase synthesis.

This compound can be used to introduce primary amine functionalities into polymeric structures. One common method is to react the amine with a polymer that contains electrophilic groups, such as epoxide or acyl chloride moieties. This post-polymerization functionalization approach allows for the controlled incorporation of the amine group onto a pre-existing polymer. rsc.org The bulky trimethylcyclohexyl group can influence the properties of the resulting polymer, potentially increasing its thermal stability or altering its solubility characteristics. For instance, it is known that the incorporation of bulky side chains can affect the glass transition temperature and mechanical properties of polymers.

| Polymer Functionalization Approach | Description | Potential Impact of this compound |

| Post-Polymerization Modification | A pre-formed polymer with reactive sites (e.g., epoxides, acid chlorides) is treated with the amine. | The bulky cyclic amine can be grafted onto the polymer backbone, potentially enhancing thermal stability and altering solubility. |

| Copolymerization | A monomer derived from this compound is copolymerized with other monomers. | Allows for the incorporation of the amine functionality directly into the polymer chain, influencing the overall polymer architecture and properties. |

Intermediates in the Manufacturing of Specialty Chemicals

This compound serves as a key intermediate in the production of various specialty chemicals. Its bifunctional nature, possessing both a reactive amine group and a hydrocarbon scaffold, makes it a versatile precursor. For example, it is a precursor in the synthesis of 3-aminomethyl-3,5,5-trimethylcyclohexylamine, a compound used in the production of polyamides and epoxy resins. google.com

The synthesis of this diamine often starts from isophorone (B1672270), which is reacted with hydrogen cyanide to form an aminonitrile, followed by reductive amination. This process highlights the industrial relevance of isophorone-derived amines. The resulting diamines are valuable as curing agents for epoxy resins, imparting properties such as high glass transition temperatures and good chemical resistance to the final cured product.

Furthermore, derivatives of this compound can be utilized in the synthesis of other specialty chemicals, including certain agrochemicals and pharmaceuticals, where the trimethylcyclohexyl moiety can contribute to the biological activity or physical properties of the final product.

| Intermediate | End Product/Application | Synthetic Route Involving this compound Moiety |

| 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | Curing agent for epoxy resins, polyamide synthesis | Typically synthesized from isophorone nitrile via reduction, a close structural relative and derivative pathway. |

| Isophorone Diamine (IPDA) | Epoxy curing agent, isocyanate production | A related compound, often produced from isophorone, showcasing the utility of this chemical family as intermediates. |

Catalytic Applications and Research Directions for 1,3,3 Trimethylcyclohexan 1 Amine and Its Derivatives

Exploration as a Ligand in Organometallic Catalysis

The primary amine group in 1,3,3-trimethylcyclohexan-1-amine can act as a Lewis base, donating its lone pair of electrons to a metal center to form organometallic complexes. Amines are fundamental ligands in coordination chemistry and can stabilize various metal oxidation states, thereby influencing the catalytic activity and selectivity of the metal center.

Research into a closely related compound, isophorone (B1672270) diamine (IPDA), which contains the trimethylcyclohexylamine (B1622959) framework, demonstrates this potential. IPDA has been used to prepare salen ligands, which in turn form stable complexes with metal ions like nickel. acs.org In one instance, the crystal structure of a Ni(II) complex with a salen ligand derived from cis-IPDA was analyzed, revealing that the ligand coordinates to two different nickel ions, acting as a bridge. acs.org This ability to form well-defined metal complexes is a key prerequisite for catalytic applications.

The bulky and rigid trimethylcyclohexyl group of this compound could be advantageous in catalysis by creating a specific steric environment around the metal center. This can influence the regioselectivity and stereoselectivity of catalytic transformations. While many organometallic catalysts are based on phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, the use of simple, sterically hindered amines continues to be an area of interest. For instance, bifunctional catalysts containing both a metal center and a ligand with a reactive N-H group can participate directly in catalytic cycles.

Future research could focus on synthesizing and characterizing organometallic complexes of this compound with various transition metals (e.g., palladium, rhodium, iridium, copper) and evaluating their efficacy in catalytic reactions such as hydrogenation, C-H activation, and cross-coupling reactions.

Table 1: Examples of Related Amine Ligands in Organometallic Catalysis

| Ligand/Precursor | Metal | Application/Complex Type | Reference |

|---|---|---|---|

| cis-Isophorone diamine (cis-IPDA) | Nickel (Ni) | Forms a binuclear Ni4L4 complex with a salen-type ligand, demonstrating bridging coordination. | acs.org |

| (E)-N′-(1-(thiophen-2-yl)ethylidene)benzohydrazide | Nickel (Ni) | Used to synthesize mono- and dinuclear nickel complexes for ethylene (B1197577) oligomerization. | acs.org |

| N,N-diisopropylethylamine (DIPEA) | Palladium (Pd) | Acts as a Brønsted base promoter in Pd(II)/sulfoxide-catalyzed intermolecular allylic C-H amination. | scispace.com |

Potential in Organocatalysis (e.g., as a Brønsted base or hydrogen-bond donor)

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Amines are among the most common and versatile organocatalysts. This compound possesses functionalities that make it a promising candidate for two key modes of organocatalytic activation.

As a Brønsted base , the amine can deprotonate a pronucleophile, increasing its reactivity. The nitrogen atom's lone pair can accept a proton, a fundamental step in many catalytic cycles. nih.gov Chiral organic Brønsted bases, in particular, are highly effective in enantioselective transformations. nih.gov While this compound is achiral, its derivatives could be resolved into enantiomers or new chiral centers could be introduced to create potent asymmetric catalysts. The steric bulk of the trimethylcyclohexyl group could play a crucial role in controlling the stereochemical outcome of such reactions. For example, sterically hindered amines like N,N-diisopropylethylamine have been successfully used to promote reactions like intermolecular C-H amination by activating the nucleophile without deactivating the metal catalyst. scispace.com

As a hydrogen-bond donor , the N-H protons of the primary amine can activate electrophiles by forming hydrogen bonds, thereby lowering the energy of the transition state. This interaction is particularly important in bifunctional catalysts, which possess both a hydrogen-bond donor (e.g., thiourea, amide) and a basic site (e.g., an amine). nih.gov Derivatives of this compound, such as ureas or thioureas, could be synthesized to create such bifunctional catalysts, where the trimethylcyclohexylamine moiety provides the basic site and steric control.

Research into Reactive Amine Catalysts for Polymerization Processes

Amines are widely used in the polymer industry, most notably as catalysts and curing agents (hardeners) in the production of polyurethanes and epoxy resins. atamanchemicals.comtaylorandfrancis.com this compound, as a primary cycloaliphatic amine, fits into this class of molecules.

In epoxy systems , amines function as hardeners by reacting with the epoxide groups of the resin, leading to cross-linking and the formation of a durable thermoset polymer. The amine's primary hydrogens open the epoxy ring in a polyaddition reaction. Cycloaliphatic amines like isophorone diamine (IPDA) are favored in applications requiring high mechanical strength, chemical resistance, and color stability (low yellowing). atamanchemicals.commasterchem.eebasf.com Given that this compound is a monofunctional primary amine (containing one -NH2 group), it would act as a chain terminator rather than a cross-linker in epoxy polymerization, which could be useful for controlling the molecular weight and properties of the final polymer. Its diamine derivative, IPDA, is a well-established cross-linker for epoxy resins. ulprospector.com

In polyurethane chemistry , tertiary amines are often used as catalysts to balance the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. While this compound is a primary amine, it can be a precursor to tertiary amines. More importantly, primary amines themselves are used as building blocks or "chain extenders" in polyurea and polyurethane-urea systems. IPDA, for instance, is a monomer used to create polyamides and is a precursor to isophorone diisocyanate, a key monomer for polyurethanes. atamanchemicals.comwikipedia.org This highlights the potential of the core 1,3,3-trimethylcyclohexane structure in polymer synthesis.

Recent research has also explored the use of diamines in non-isocyanate polyurethane (NIPU) synthesis, where they react with dicarbamates, with potassium t-butoxide sometimes used as a catalyst. taylorandfrancis.com

Table 2: Polymer-Related Applications of Isophorone Diamine (a derivative)

| Application | Function | Resulting Polymer/System | Reference |

|---|---|---|---|

| Epoxy Curing Agent | Cross-linker/Hardener | Epoxy coatings, adhesives, composites with high mechanical strength and chemical resistance. | atamanchemicals.combasf.comulprospector.com |

| Monomer Precursor | Precursor to Isophorone Diisocyanate (IPDI) | Polyurethanes with good UV stability. | wikipedia.org |

| Monomer | Building block for polyamides | Specialty non-crystalline polyamides. | atamanchemicals.com |

| Polycondensation Monomer | Reacts with diols/dicarbamates | Non-isocyanate polyureas or polyurethane-ureas. | taylorandfrancis.com |

Role as a Corrosion Inhibitor through Adsorption Mechanisms

Organic compounds containing heteroatoms like nitrogen are often effective corrosion inhibitors for metals in aggressive environments. Amines, in particular, can prevent corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. apchem.com

The inhibition mechanism involves the interaction of the nitrogen atom's lone pair of electrons with the vacant d-orbitals of the metal. This can lead to either physisorption (electrostatic interaction) or chemisorption (covalent bond formation), with the latter typically providing more robust protection. The effectiveness of an amine inhibitor depends on its chemical structure, the nature of the metal, and the corrosive medium.

The bulky, hydrophobic 1,3,3-trimethylcyclohexyl group in this compound is expected to enhance its performance as a corrosion inhibitor. Once the amine headgroup adsorbs onto the metal surface, the aliphatic ring structure would form a dense, water-repellent layer, further preventing corrosive species from reaching the surface. This is a common strategy in inhibitor design, where a polar "head" ensures adsorption and a nonpolar "tail" provides a barrier. Isophorone diamine, which shares this structural motif, is noted for its use as a scale and corrosion inhibitor in lubricant additives. atamanchemicals.com Various other amine salts and derivatives are widely marketed as corrosion inhibitors for oil and gas industry applications. apchem.com

Future research could involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to quantify the inhibition efficiency of this compound on different metals (e.g., steel, copper) in acidic or saline environments.

Future Perspectives and Emerging Research Areas

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry's shift towards sustainability has placed a strong emphasis on developing environmentally benign synthesis methods. Green chemistry principles, such as waste reduction, use of renewable feedstocks, and energy efficiency, are becoming central to process development. rsc.org For cyclic amines, this involves moving away from harsh reagents and multi-step procedures that require extensive protection and deprotection steps. nih.govnih.gov

Future research into the synthesis of 1,3,3-trimethylcyclohexan-1-amine is likely to focus on several key green strategies:

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions, often in aqueous media. A potential biocatalytic route to chiral cyclohexylamines involves a cascade reaction combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms). nih.gov This strategy could be adapted for this compound, potentially starting from a corresponding α,β-unsaturated ketone to produce specific stereoisomers with high purity. nih.gov The development of computer-aided synthesis planning tools like RetroBioCat can further accelerate the design of such enzymatic cascades. nih.gov

Catalytic Reductive Amination: While reductive amination is a known method, greener approaches focus on using more sustainable catalysts and reaction media. google.com Research into catalysts that operate under lower pressures and temperatures, and are easily recyclable, will be crucial.

Use of Greener Solvents: Deep eutectic solvents (DESs) are emerging as sustainable alternatives to volatile organic compounds. mdpi.com These solvents can act as both the reaction medium and catalyst, enhancing reaction rates and simplifying product isolation. mdpi.com Investigating the synthesis of this compound in a DES system could lead to a more efficient and environmentally friendly process.

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single operationally simple procedure reduce waste, time, and energy consumption. nih.govnih.gov Designing a one-pot synthesis for this compound from readily available precursors is a key goal for sustainable production.

A comparative table illustrating hypothetical green metric improvements for a biocatalytic route versus a traditional chemical route is shown below.

| Metric | Traditional Synthesis (Hypothetical) | Biocatalytic Synthesis (Projected) | Green Advantage |

| Atom Economy | Moderate (e.g., 60-70%) | High (e.g., >90%) | Higher efficiency, less waste. |

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Aqueous Buffer or Green Solvents | Reduced environmental impact and health hazards. |

| Catalyst | Heavy Metal Catalysts (e.g., Raney Nickel) | Enzymes (Biodegradable) | Avoids toxic metal contamination and waste. |

| Temperature | High (e.g., >100°C) | Ambient (e.g., 25-40°C) | Lower energy consumption. |

| Stereoselectivity | Often produces racemic mixtures | High (can produce single stereoisomers) | Access to pure chiral compounds. |

This table is illustrative and based on general principles of green chemistry applied to amine synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and consistency. For the synthesis of amines, flow reactors can allow for precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purities. organic-chemistry.org

Future work will likely explore the synthesis of this compound using flow chemistry. This could involve pumping a stream of the precursor ketone and ammonia (B1221849) or an amine source over a packed bed of a solid-supported catalyst. This setup can improve safety when handling exothermic reactions or hazardous reagents and facilitates easy separation of the catalyst from the product stream.

Furthermore, fully automated synthesis platforms are revolutionizing chemical discovery. youtube.com Systems like SynFini™ integrate artificial intelligence (AI) for route design with robotic hardware for high-throughput reaction screening and production. youtube.com The synthesis of this compound and its derivatives could be integrated into such platforms. An AI could design and prioritize potential synthesis routes, which are then tested in miniaturized, automated reactors to rapidly identify optimal conditions before scaling up. This approach dramatically accelerates the development cycle from a conceptual molecule to a physical sample. youtube.com

Design of Advanced Functional Materials Incorporating the this compound Motif

The rigid and bulky 1,3,3-trimethylcyclohexane scaffold is a valuable structural motif in polymer chemistry. A closely related compound, 5-amino-1,3,3-trimethylcyclohexanemethylamine, commonly known as Isophorone (B1672270) diamine (IPDA), is widely used as a curing agent for epoxy resins and as a monomer for polyamides and polyurethanes. sigmaaldrich.comwikipedia.org The trimethylcyclohexane ring imparts excellent thermal stability, mechanical strength, and chemical resistance to the resulting polymers.

While direct research on polymers derived from this compound is limited, its structural similarity to IPDA suggests significant potential. As a monofunctional primary amine, it could be used as a chain terminator or a modifying agent in polymerization reactions to control molecular weight or introduce specific end-groups.

Emerging research could focus on incorporating the this compound motif into novel functional materials:

High-Performance Polymers: Reacting the amine with diisocyanates or diacyl chlorides could lead to the formation of polyureas or polyamides. While its monofunctional nature would prevent it from being a primary chain builder, it could be used as a comonomer to precisely tune polymer properties such as glass transition temperature, hydrophobicity, and refractive index.

Functional Coatings and Adhesives: As a derivative of a known epoxy hardener, this compound could be investigated for creating specialized coatings with tailored surface properties.

Materials for Gas Separation: The bulky, rigid structure of the trimethylcyclohexane unit could be exploited in the design of microporous polymers for gas separation membranes, where the defined free volume between polymer chains is critical.

| Material Class | Potential Role of the Amine Motif | Resulting Material Property |

| Polyurethanes/Polyureas | Co-monomer or Chain-terminating agent | Enhanced thermal stability, controlled molecular weight, improved chemical resistance. |

| Epoxy Resins | Modifying agent or co-curative | Tailored cross-link density, modified surface energy, improved adhesion. |

| Polyamides | End-capping agent | Control of polymer chain length, enhanced solubility in organic solvents. |

| Microporous Polymers | Structural building block | High internal surface area, potential for selective gas adsorption. |

This table outlines potential applications based on the known properties of the structurally related Isophorone diamine.

Chemoinformatics and Machine Learning in Predicting Reactivity and Applications

Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reactivity from structure alone. longdom.orgpreprints.org These in silico techniques can screen vast chemical spaces, prioritize experimental targets, and provide insights into structure-activity relationships, saving significant time and resources. mdpi.com

For this compound, these computational tools offer several promising avenues of research:

Property Prediction: Software packages like Chemprop use deep learning models, specifically directed message-passing neural networks (D-MPNNs), to predict a wide range of chemical and physical properties from the molecular graph. nih.govmit.edu This approach could be used to generate a comprehensive in silico profile of this compound, predicting properties relevant to its synthesis, handling, and application.

Reactivity and Synthesis Prediction: Computational tools can predict reaction outcomes and even design entire synthesis pathways. AI-driven retrosynthesis platforms can suggest novel and efficient routes to the target molecule, including biocatalytic pathways. nih.gov

Application Discovery: By comparing the predicted properties of this compound with databases of known functional molecules, ML models can suggest potential new applications, for instance, as a pharmaceutical intermediate, an agrochemical, or a material science building block. smolecule.com

Below is an example of a data table showing properties of this compound that could be predicted using chemoinformatics tools.

| Property Type | Specific Property | Predicted Value (Illustrative) | Potential Application |

| Physicochemical | Boiling Point | 185 °C | Process design, purification |

| Physicochemical | LogP (Octanol-Water Partition) | 2.5 | Pharmacokinetics, environmental fate |

| Reactivity | pKa | 10.8 | Catalyst design, formulation pH |

| Biological | hERG Inhibition | Low Probability | Drug safety assessment |

| Material | Glass Transition Temp. (in a polymer) | High | High-performance plastics |

Note: The predicted values in this table are for illustrative purposes to demonstrate the capability of chemoinformatic tools.

The integration of these computational methods will undoubtedly accelerate the exploration of this compound, guiding laboratory research toward the most promising and innovative applications.

Q & A

Q. What are the optimal synthetic routes for 1,3,3-Trimethylcyclohexan-1-amine, and how can purity and yield be maximized?

- Methodology :

- Synthetic Pathways : Utilize reductive amination or nucleophilic substitution of halogenated precursors (e.g., 1,3,3-trimethylcyclohexanol with ammonia under catalytic hydrogenation). Adjust reaction time, temperature, and pressure to optimize intermediates .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the amine. Monitor purity via TLC or HPLC .

- Yield Optimization : Use excess ammonia or amine sources to drive reactions to completion. Catalytic systems like Pd/C or Raney Ni enhance reduction efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR Analysis : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆ or CDCl₃). Assign peaks based on coupling patterns (e.g., axial vs. equatorial protons in cyclohexane rings) and compare with computational predictions (DFT) .

- Mass Spectrometry : Use LC-MS (ESI+) to confirm molecular ion peaks (e.g., m/z 184.32 [M+H]⁺) and fragmentation patterns. Cross-validate with high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), determine bond angles and spatial configuration to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can stereochemical isomerism in this compound be resolved, and what are its implications for biological activity?

- Methodology :

- Chiral Separation : Apply chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers. Confirm enantiopurity via polarimetry or circular dichroism (CD) .

- Computational Modeling : Use molecular docking or molecular dynamics simulations to predict interactions with biological targets (e.g., enzymes or receptors). Correlate stereochemistry with activity data from in vitro assays .

Q. What strategies are effective for derivatizing this compound to enhance analytical detection or bioactivity?

- Methodology :

- Fluorination : Introduce fluorine atoms via electrophilic substitution (e.g., using Et₃N·3HF at 120–140°C) to create analogs with improved metabolic stability. Monitor reaction progress via ¹⁹F NMR .

- Derivatization for Detection : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives for HPLC quantification .

Q. How should researchers address contradictions in reported synthesis yields or spectroscopic data for this compound?

- Methodology :

- Meta-Analysis : Systematically review literature (e.g., using PRISMA guidelines) to identify variables affecting yields (e.g., catalyst type, solvent polarity). Quantify heterogeneity using I² or H statistics to assess data reliability .

- Reproducibility Testing : Replicate key studies under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate confounding factors .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound and its derivatives?

- Methodology :

- Enzyme Inhibition : Screen against heme-regulated inhibitor (HRI) kinases using fluorescence-based ATPase assays. Compare IC₅₀ values with known activators/inhibitors .

- Cellular Uptake : Label the amine with a fluorescent tag (e.g., FITC) and track intracellular localization via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.